methyl 4-amino-2,5-difluorobenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-2,5-difluorobenzoate hydrochloride is a chemical compound with the molecular formula C8H7F2NO2·HCl. It is a derivative of benzoic acid, characterized by the presence of amino and difluoro substituents on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-2,5-difluorobenzoate hydrochloride typically involves the esterification of 4-amino-2,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2,5-difluorobenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alkoxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the amino group.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced compounds.
Scientific Research Applications
Methyl 4-amino-2,5-difluorobenzoate hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of methyl 4-amino-2,5-difluorobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and difluoro substituents on the benzene ring influence the compound’s binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4,5-difluorobenzoate: Similar in structure but with different substitution patterns on the benzene ring.
4-Amino-2,5-difluorobenzoic acid: The parent acid of the ester, used in similar applications.
1,4-Diamino-2,5-difluorobenzene: Contains two amino groups, leading to different chemical properties and reactivity.
Uniqueness
Methyl 4-amino-2,5-difluorobenzoate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
2624132-12-1 |
---|---|
Molecular Formula |
C8H8ClF2NO2 |
Molecular Weight |
223.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.